Superior Anti-Fibrotic Efficacy of the 5,6-Bis(nitrooxy)hexyl Ester Prodrug (NCX 466) Over the Parent NSAID Naproxen In Vivo
In a C57BL/6 mouse model of bleomycin-induced lung fibrosis, the prototype CINOD NCX 466—the (S)-naproxen ester of (5S)-5,6-bis(nitrooxy)hexanol—demonstrated significantly greater anti-fibrotic activity than an equimolar dose of its congener drug naproxen, which lacks NO-donating capability. Specifically, at the highest oral dose tested (19 mg/kg NCX 466 vs. 10 mg/kg naproxen), NCX 466 reduced the profibrotic cytokine transforming growth factor-β (TGF-β) to a significantly greater extent. This establishes that the dinitrate ester moiety, derived from 5,6-bis(nitrooxy)hexanoic acid, imparts a functional advantage beyond COX inhibition alone [1].
| Evidence Dimension | Reduction of profibrotic cytokine TGF-β in bleomycin-instilled mouse lungs |
|---|---|
| Target Compound Data | NCX 466 (19 mg/kg/day, p.o.) significantly reduced TGF-β levels compared to bleomycin-vehicle control. Exact fold-change values reported graphically in the primary study. |
| Comparator Or Baseline | Naproxen (10 mg/kg/day, p.o., equimolar to 19 mg/kg NCX 466) also reduced TGF-β, but NCX 466 was 'significantly more effective' (p<0.05 vs. naproxen). |
| Quantified Difference | NCX 466 > Naproxen (statistically significant, p<0.05). NCX 466 also showed greater reduction in oxidative stress markers (TBARS and 8-OHdG) and leukocyte infiltration (myeloperoxidase activity). |
| Conditions | In vivo: C57BL/6 mice, bleomycin (0.05 IU i.t.), 14-day oral treatment, dose range 1.9–19 mg/kg NCX 466 vs. equimolar naproxen. |
Why This Matters
This directly demonstrates that the 5,6-bis(nitrooxy)hexyl moiety confers a pharmacodynamic advantage over a standard NSAID, proving the added value of the NO-donating functionality for researchers targeting inflammatory and fibrotic diseases.
- [1] Pini, A., et al. (2012). Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using NCX 466. Journal of Pharmacology and Experimental Therapeutics, 341(2), 493-499. View Source
